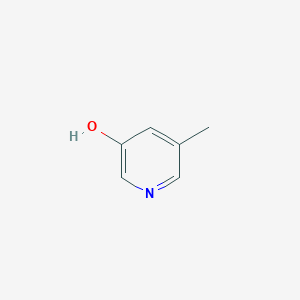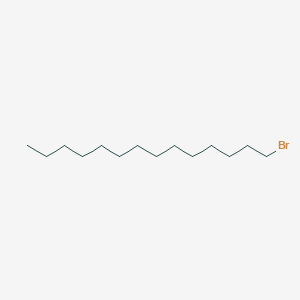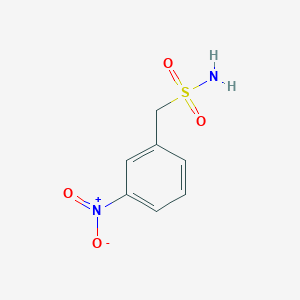
1-(3-Nitrophenyl)methanesulfonamide
Descripción general
Descripción
1-(3-Nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8N2O4S . It has a molecular weight of 216.22 .
Molecular Structure Analysis
The conformation of the N—H bond is anti to the m-nitro substituent in the structure of the title compound, C7H8N2O4S. The molecules are linked into centrosymmetric dimers through an N—H⋯O hydrogen bond .Physical And Chemical Properties Analysis
1-(3-Nitrophenyl)methanesulfonamide is a powder with a melting point of 159-161°C .Aplicaciones Científicas De Investigación
Proteomics Research
1-(3-Nitrophenyl)methanesulfonamide: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within a given proteome. By interacting with proteins or serving as a building block in synthetic peptides, it contributes to the understanding of protein structure and function .
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its role in the development of new drugs, especially those targeting specific proteins or pathways, is of significant interest to researchers .
Material Science
The applications of 1-(3-Nitrophenyl)methanesulfonamide in material science include its use as a chemical intermediate in the synthesis of advanced materials. Its properties can be leveraged to create novel polymers or coatings with specific characteristics .
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. It can be used to construct complex molecules through various chemical reactions, serving as a key component in the synthesis of dyes, pigments, and other industrial chemicals .
Biochemistry
In biochemistry, 1-(3-Nitrophenyl)methanesulfonamide is used in the study of enzyme-catalyzed reactions and metabolic pathways. It may act as a substrate or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms and functions .
Environmental Science
Environmental scientists may use this compound to study degradation processes and its behavior in different environmental contexts. It can serve as a model compound to understand the environmental fate of similar organic chemicals .
Analytical Chemistry
1-(3-Nitrophenyl)methanesulfonamide: is used in analytical chemistry as a standard or reagent. Its well-defined properties make it suitable for calibrating instruments, validating methods, or as a reference compound in various analytical techniques .
Industrial Uses
Industrially, it is employed as a chemical intermediate in the production of a wide range of products. Its role in the synthesis of industrial chemicals underscores its importance in manufacturing processes .
Propiedades
IUPAC Name |
(3-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBITZYPLDRBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)methanesulfonamide | |
CAS RN |
110654-66-5 | |
| Record name | (3-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



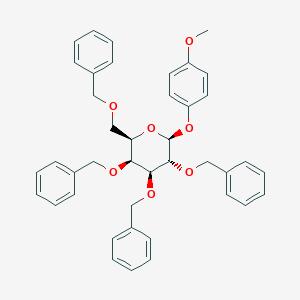
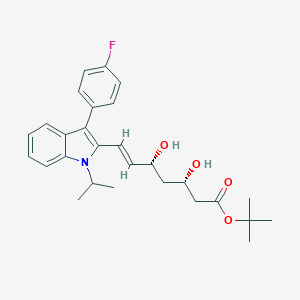
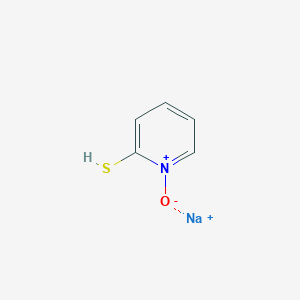
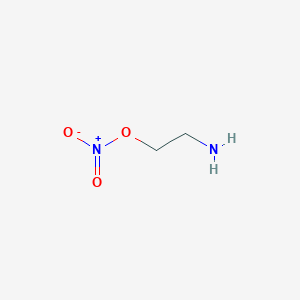
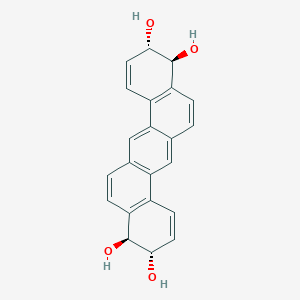
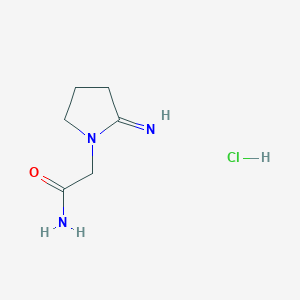
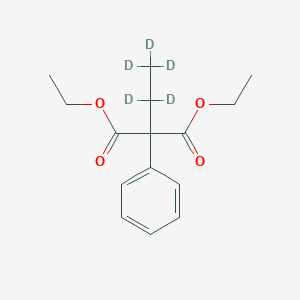
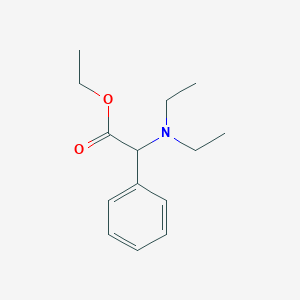
![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
